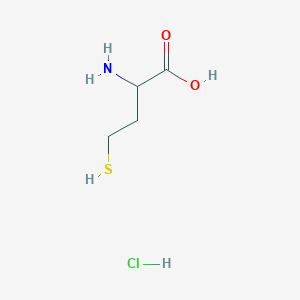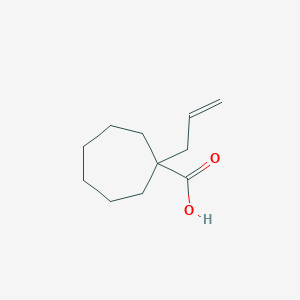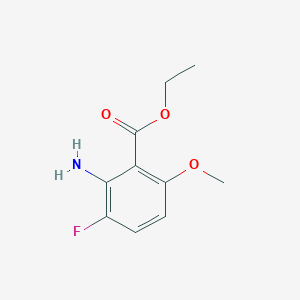
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a chiral β-hydroxy-α-amino acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and developmental drug candidates . Its unique structure, featuring both an amino group and a hydroxyl group on the same carbon atom, makes it an important molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through the aldol addition of glycine and pyridine-4-carboxaldehyde, catalyzed by d-threonine aldolase enzymes . The reaction conditions are optimized to ensure high yield and purity:
Temperature: Optimal temperature for the reaction is maintained to ensure enzyme stability.
pH: The pH is controlled to maximize the enzyme activity.
Reactants and Enzyme Amounts: The amounts of glycine, pyridine-4-carboxaldehyde, and d-threonine aldolase are carefully measured to minimize waste and maximize product formation.
Industrial Production Methods
Efficient recombinant Escherichia coli fermentation processes have been developed for producing the d-threonine aldolase enzymes . The enzymes’ stability is significantly improved by the addition of divalent cations. The aldol addition product directly crystallizes out from the reaction mixture in high purity and high diastereo- and enantioselectivity, contributing to high yield and easy isolation .
Analyse Chemischer Reaktionen
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. The compound’s molecular targets include enzymes involved in amino acid metabolism and receptors in the central nervous system . The pathways involved in its action include enzymatic catalysis and receptor binding, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be compared with other similar compounds such as:
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid: Another isomer with the pyridine ring attached at the second position, which also exhibits unique properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers .
Eigenschaften
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZPAMKQDZASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
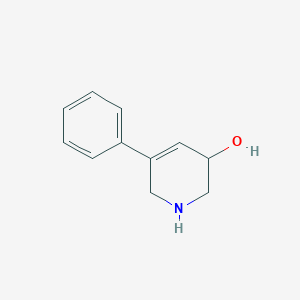
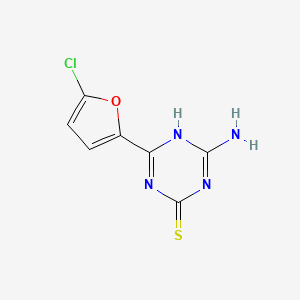
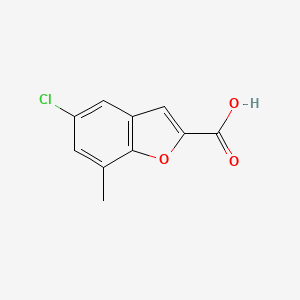
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
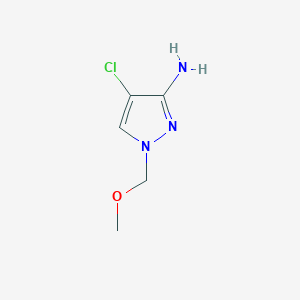
![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)

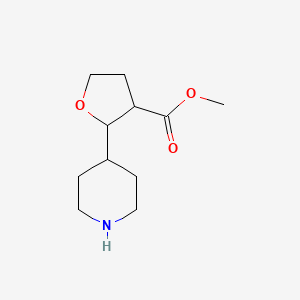

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
